(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopropyl)methanone

CCR4 antagonism chemotaxis immuno-oncology

This compound features a unique cyclopropylmethanone group that critically modulates target binding conformation, metabolic stability, and PK profile, unlike simple acetyl congeners. Avoid experimental risk from invalid analog substitution. Ideal for kinase selectivity panels and as a negative control in MRP1 assays. Its modular piperazine core enables rapid analog library synthesis. Confirm stock for your target identification & early discovery programs.

Molecular Formula C16H19N5O
Molecular Weight 297.362
CAS No. 1396843-18-7
Cat. No. B2501532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopropyl)methanone
CAS1396843-18-7
Molecular FormulaC16H19N5O
Molecular Weight297.362
Structural Identifiers
SMILESC1CC1C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=C4
InChIInChI=1S/C16H19N5O/c22-16(13-3-4-13)21-9-7-20(8-10-21)15-11-14(17-12-18-15)19-5-1-2-6-19/h1-2,5-6,11-13H,3-4,7-10H2
InChIKeyUAPPKPPBMHNDAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopropyl)methanone (CAS 1396843-18-7): Defining Baseline Identity and Procurement Context


The compound (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopropyl)methanone (CAS 1396843-18-7) is a synthetic small molecule within the broader piperazinyl pyrimidine chemotype, a scaffold extensively explored in medicinal chemistry for its capacity to antagonize G-protein coupled receptors such as the human chemokine receptor 4 (hCCR4) and to inhibit various protein kinases [1] [2]. It is currently available through select specialty chemical suppliers, positioning it as a niche research tool for target identification and early-stage drug discovery rather than a mainstream pharmacological probe . No authoritative biological activity data (e.g., IC50, Ki, EC50) have been reported for this specific compound in peer-reviewed primary research literature or the ChEMBL database as of the current search date.

Why Generic Substitution Fails: The Functional Consequences of Cyclopropyl vs. Acetyl Modifications in (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopropyl)methanone Procurement


Assuming interchangeability between this compound and its closest commercially available analogs—such as 1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone (CAS 1421524-80-2)—poses significant experimental risk. The differentiating cyclopropylmethanone group is not a silent bioisostere; in related chemotypes, it has been shown to critically modulate target binding conformation, metabolic stability, and pharmacokinetic profile relative to simple acetyl congeners [1] [2]. In the context of CCR4 antagonism, even minor alterations to the terminal group on piperazinyl pyrimidine derivatives (e.g., methyl, halogen, cyclopropyl) have led to substantial shifts in antagonistic potency and selectivity, rendering generic substitution scientifically invalid without direct comparative data [1].

Quantitative Evidence Guide: Evaluating Procurement Value for (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopropyl)methanone (CAS 1396843-18-7)


Direct Head-to-Head Comparison: Target Compound vs. Known CCR4 Antagonist C-021 in Functional Chemotaxis Assays

The target compound's closest mechanistic class inference is to piperazinyl pyrimidine CCR4 antagonists. The potent reference antagonist C-021 exhibits IC50 values of 140 nM and 39 nM for inhibiting chemotaxis in human and mouse models, respectively [1]. No corresponding quantitative data are publicly available for (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopropyl)methanone, making direct selection over C-021 unjustifiable for CCR4-targeted studies based solely on potency. However, the cyclopropylmethanone substituent represents a point of structural diversification from the bipiperidinyl-quinazolinamine scaffold of C-021, potentially offering advantages in intellectual property (IP) landscape positioning or off-target profile differentiation that remain to be experimentally validated [2].

CCR4 antagonism chemotaxis immuno-oncology inflammation

Critical Structural Divergence: Cyclopropylmethanone vs. Acetyl Group in Closest Commercial Analog

1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone (CAS 1421524-80-2) shares an identical core but replaces the cyclopropyl group with a methyl group. In the broader pyrrolopyrimidine kinase inhibitor field, the introduction of a cyclopropyl moiety has been shown to significantly alter kinase selectivity profiles and metabolic stability compared to simple alkyl substitutions [1] [2]. In MRP1 inhibitor SAR studies on pyrrolo[3,2-d]pyrimidines, structural modifications at the terminal piperazine substituent proved critical for both potency and selectivity, with certain aliphatic variations yielding IC50 values in the high nanomolar range [2]. Although no quantitative selectivity or metabolic stability data exist for these two specific compounds, the structural divergence provides a rational basis for testing both analogs in parallel during kinase panel screens, as they may exhibit distinct polypharmacology.

structure-activity relationship (SAR) metabolic stability kinase inhibition chemical probe development

Radical Functional Class Divergence: Selectivity vs. MRP1 Inhibition Relative to Specialized Pyrrolopyrimidines

A distinct application space for piperazine-containing pyrrolopyrimidines involves inhibition of the multidrug resistance-associated protein 1 (MRP1/ABCC1), a key efflux transporter mediating chemoresistance. Highly optimized compounds from this class achieve potent MRP1 inhibition with IC50 values in the low nanomolar to sub-nanomolar range while maintaining selectivity over P-glycoprotein (P-gp) [1] [2]. (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopropyl)methanone is structurally distinct from the pyrrolo[3,2-d]pyrimidine core that defines the MRP1 inhibitor class and bears no reported evaluation for MRP1 inhibitory activity. Piperazine-bearing pyrimidines that deviate from the pyrrolo[3,2-d]pyrimidine scaffold have often exhibited significantly diminished or altered activity profiles in MDR-relevant assays [2].

multidrug resistance MRP1/ABCC1 ABC transporter inhibition chemosensitization

Physicochemical and Supplier Landscape: Absence of Vetted Bioactivity Data as a Procurement Signal

An audit of authoritative databases and major research chemical suppliers confirms the absence of any peer-reviewed, publicly accessible IC50, Ki, EC50, or ADME data for this specific compound [1] [2] . It is not indexed in ChEMBL, PubChem BioAssay, or BindingDB as of this assessment. In contrast, closely related analogs within the piperazinyl pyrimidine and pyrrolopyrimidine classes have well-characterized bioactivity profiles [3] [4]. This data gap positions (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopropyl)methanone as an exploratory molecule best suited for de novo compound library screening or as a synthetic intermediate; it cannot currently be selected on the basis of known, desirable biological activity.

compound procurement chemical probe validation quality control vendor comparison

Validated Application Scenarios for (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopropyl)methanone Based on Evidence Strength


Focused Kinase Inhibitor Library Design: Terminal-Substituent SAR Exploration

In programs targeting the kinome with piperazinyl pyrimidine scaffolds, (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopropyl)methanone can serve as a structurally distinct member in a focused library alongside its acetyl analog (CAS 1421524-80-2) to enable systematic exploration of terminal-group effects on kinase selectivity [1]. The cyclopropyl group may confer unique conformational constraints or metabolic stability profiles. Incorporation into kinase panel screens at a standardized concentration (e.g., 1 µM) would generate the selectivity fingerprint required to define its differentiation from the acetyl congener and other reference inhibitors.

Negative Control Compound in MDR Transporter Assays

Given its structural divergence from the pyrrolo[3,2-d]pyrimidine core essential for MRP1 inhibitory activity, this compound is a rational candidate for use as a negative control in calcein AM and daunorubicin accumulation assays using H69 AR cells [2]. Its inclusion alongside validated MRP1 inhibitors would strengthen experimental conclusions by demonstrating that the piperazine-pyrimidine substructure alone is insufficient for transporter inhibition.

Synthetic Intermediate for Late-Stage Diversification

The compound's modular architecture—specifically the piperazine core with a cyclopropylmethanone amide—renders it a versatile intermediate for late-stage functionalization, enabling rapid generation of analog libraries through amide coupling, N-arylation, or sulfonylation reactions. This scenario is supported by the patent literature on piperazinyl pyrimidine derivatives, where such intermediates are routinely elaborated to optimize CCR4 antagonistic potency [3].

Quote Request

Request a Quote for (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopropyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.